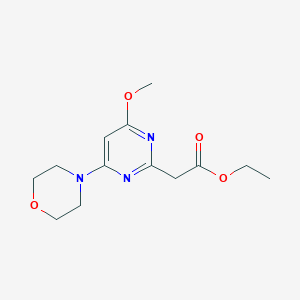
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4th position, a morpholine ring at the 6th position, and an acetic acid ethyl ester group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methoxy Group: A methoxy group is introduced at the 4th position of the pyrimidine ring using methanol and a suitable catalyst.
Morpholine Substitution: Morpholine is introduced at the 6th position through a substitution reaction.
Esterification: The acetic acid ethyl ester group is introduced at the 2nd position through an esterification reaction involving acetic acid and ethanol.
Analyse Des Réactions Chimiques
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:
(4,6-Dimethoxypyrimidin-2-yl)acetic acid ethyl ester: Similar structure but with an additional methoxy group.
(4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
(4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)propionic acid ethyl ester: Similar structure but with a propionic acid group instead of an acetic acid group.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C13H19N3O4/c1-3-20-13(17)8-10-14-11(9-12(15-10)18-2)16-4-6-19-7-5-16/h9H,3-8H2,1-2H3 |
Clé InChI |
UGHACTVWVUNIQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=CC(=N1)OC)N2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
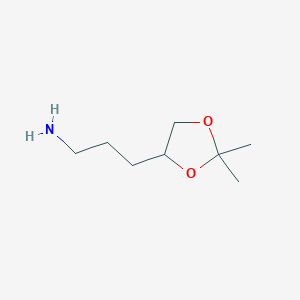
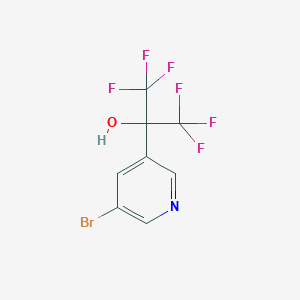
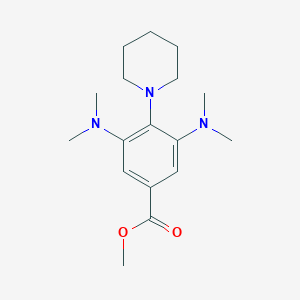
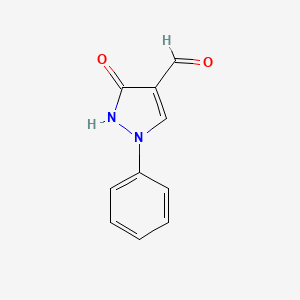
![5-[(4-Iodophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B8605356.png)
![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)
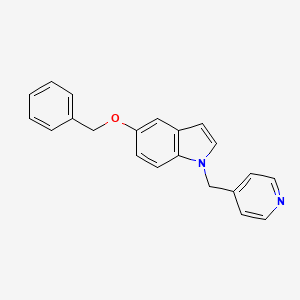
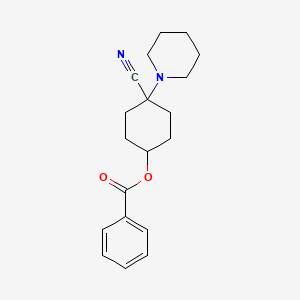
![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)
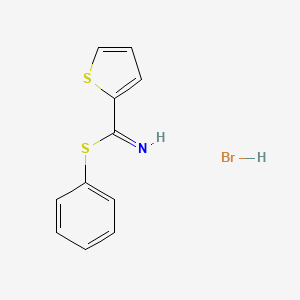
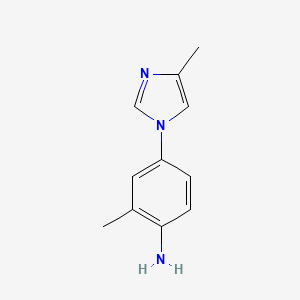
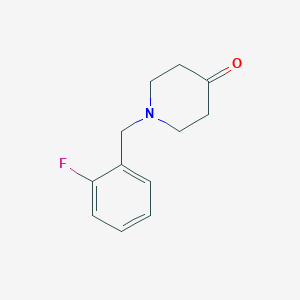
![2-[2-(1H-inden-3-yl)ethyl]pyridine](/img/structure/B8605434.png)
![2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8605438.png)
